molecular formula C11H16ClNO2 B217243 Tyrosyl-arginyl-phenylalanyl-glycinamide CAS No. 100304-60-7

Tyrosyl-arginyl-phenylalanyl-glycinamide

Cat. No.: B217243
CAS No.: 100304-60-7
M. Wt: 540.6 g/mol
InChI Key: LAPUTHYQVDIYFG-ACRUOGEOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tyrosyl-arginyl-phenylalanyl-glycinamide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS) techniques . The process begins with the attachment of the first amino acid, glycinamide, to a solid resin support. Subsequent amino acids, phenylalanyl, arginyl, and tyrosyl, are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) . The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of protective groups and optimized reaction conditions helps to improve yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tyrosyl-arginyl-phenylalanyl-glycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tyrosyl-arginyl-phenylalanyl-glycinamide is unique due to its specific sequence and structural features that confer high selectivity and potency for opioid receptors. Its ability to be synthesized with high purity and yield makes it a valuable compound for research and therapeutic applications .

Biological Activity

Tyrosyl-arginyl-phenylalanyl-glycinamide (TAPG) is a tetrapeptide composed of four amino acids: tyrosine, arginine, phenylalanine, and glycine. This compound has garnered attention in various fields including biochemistry, pharmacology, and molecular biology due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The chemical formula for TAPG is C26H36N8O5C_{26}H_{36}N_8O_5 with a molecular weight of approximately 552.64 g/mol. The unique sequence of this tetrapeptide allows it to interact with various biological targets, influencing cellular processes.

TAPG exerts its biological effects primarily through:

  • Protein-Protein Interactions : The peptide can modulate interactions between proteins, which is crucial in signaling pathways.
  • Receptor Binding : TAPG may bind to specific receptors, influencing downstream signaling cascades.
  • Enzyme Modulation : It can affect the activity of enzymes involved in metabolic processes.

These mechanisms contribute to its potential therapeutic effects in areas such as pain management and inflammation reduction.

1. Anti-inflammatory Properties

Research indicates that TAPG may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This suggests a potential role in treating inflammatory diseases.

2. Antioxidant Activity

TAPG's structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress within cells. This property is significant for protecting cellular integrity and function.

3. Cytotoxic Effects

Studies have explored the cytotoxic effects of TAPG on various cancer cell lines. Preliminary findings suggest that TAPG can induce apoptosis in certain cancer cells, indicating potential as an anticancer agent.

Research Findings and Case Studies

Several studies have investigated the biological activity of TAPG:

  • Study on Cytotoxicity : A study evaluated the effects of TAPG on human cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction through activation of caspases .
  • Inflammation Model : In an animal model of induced inflammation, administration of TAPG resulted in decreased levels of inflammatory markers such as TNF-α and IL-6, suggesting its efficacy in managing inflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntioxidantScavenges free radicals
CytotoxicInduces apoptosis in cancer cells

Comparison with Similar Compounds

TAPG shares structural similarities with other bioactive peptides but exhibits unique properties due to its specific amino acid composition:

Compound NameStructureBiological Activity
Phenylalanyl-methionyl-arginyl-NH2Similar sequenceNeuropeptide activity
Tyrosyl-D-arginyl-phenylalanyl-glycinamideModified versionPotential therapeutic uses

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N8O5/c27-19(13-17-8-10-18(35)11-9-17)23(37)33-20(7-4-12-31-26(29)30)25(39)34-21(24(38)32-15-22(28)36)14-16-5-2-1-3-6-16/h1-3,5-6,8-11,19-21,35H,4,7,12-15,27H2,(H2,28,36)(H,32,38)(H,33,37)(H,34,39)(H4,29,30,31)/t19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPUTHYQVDIYFG-ACRUOGEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60905340
Record name 2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-5-carbamimidamido-N-{1-hydroxy-1-[(2-hydroxy-2-iminoethyl)imino]-3-phenylpropan-2-yl}pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60905340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100304-60-7
Record name Tyrosyl-arginyl-phenylalanyl-glycinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100304607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-5-carbamimidamido-N-{1-hydroxy-1-[(2-hydroxy-2-iminoethyl)imino]-3-phenylpropan-2-yl}pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60905340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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